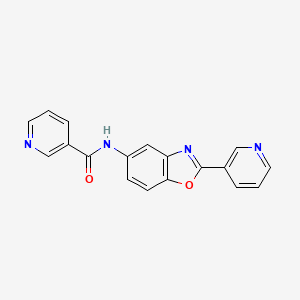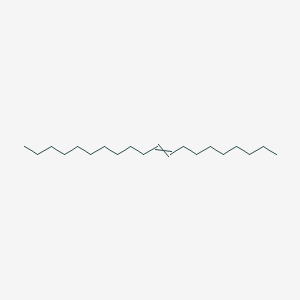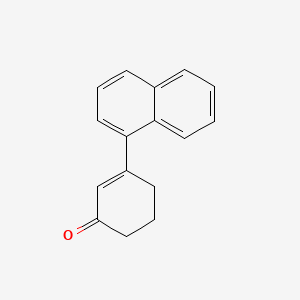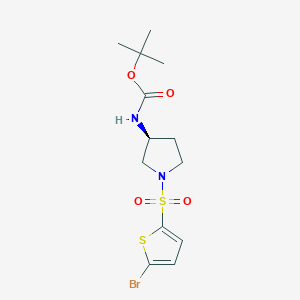
N-methyl-N-(pyrrolidin-3-yl)-2-(thiophen-3-yl)acetamide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-methyl-N-(pyrrolidin-3-yl)-2-(thiophen-3-yl)acetamide hydrochloride” is a synthetic organic compound that belongs to the class of amides It is characterized by the presence of a pyrrolidine ring, a thiophene ring, and an acetamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “N-methyl-N-(pyrrolidin-3-yl)-2-(thiophen-3-yl)acetamide hydrochloride” typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diketone.
Introduction of the Thiophene Ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene derivative and a suitable halide.
Formation of the Acetamide Group: The acetamide group can be formed by reacting an amine with an acyl chloride or anhydride.
Methylation: The final step involves the methylation of the nitrogen atom in the pyrrolidine ring using a methylating agent such as methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, improved reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
“N-methyl-N-(pyrrolidin-3-yl)-2-(thiophen-3-yl)acetamide hydrochloride” can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The acetamide group can be reduced to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted amides or thiophenes.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving amides and thiophenes.
Medicine: Potential therapeutic applications due to its unique structure.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of “N-methyl-N-(pyrrolidin-3-yl)-2-(thiophen-3-yl)acetamide hydrochloride” involves its interaction with specific molecular targets. The pyrrolidine and thiophene rings may interact with enzymes or receptors, modulating their activity. The acetamide group can form hydrogen bonds with biological molecules, influencing their function.
類似化合物との比較
Similar Compounds
N-methyl-N-(pyrrolidin-3-yl)acetamide: Lacks the thiophene ring.
N-(pyrrolidin-3-yl)-2-(thiophen-3-yl)acetamide: Lacks the methyl group on the nitrogen atom.
N-methyl-2-(thiophen-3-yl)acetamide: Lacks the pyrrolidine ring.
Uniqueness
“N-methyl-N-(pyrrolidin-3-yl)-2-(thiophen-3-yl)acetamide hydrochloride” is unique due to the presence of both the pyrrolidine and thiophene rings, as well as the methylated nitrogen atom. This combination of structural features may confer unique chemical and biological properties, making it a valuable compound for research and development.
特性
分子式 |
C11H17ClN2OS |
|---|---|
分子量 |
260.78 g/mol |
IUPAC名 |
N-methyl-N-pyrrolidin-3-yl-2-thiophen-3-ylacetamide;hydrochloride |
InChI |
InChI=1S/C11H16N2OS.ClH/c1-13(10-2-4-12-7-10)11(14)6-9-3-5-15-8-9;/h3,5,8,10,12H,2,4,6-7H2,1H3;1H |
InChIキー |
BHKNGFOMBUUEPW-UHFFFAOYSA-N |
正規SMILES |
CN(C1CCNC1)C(=O)CC2=CSC=C2.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


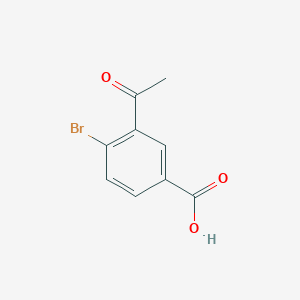

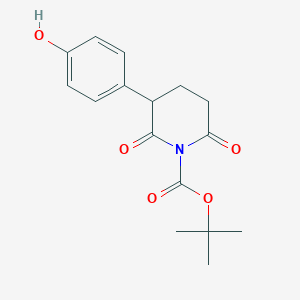

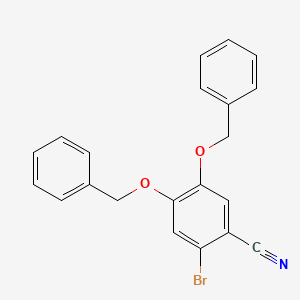
![benzyl N-[(2-hydroxynaphthalen-1-yl)-phenylmethyl]carbamate](/img/structure/B13977942.png)
